molecular formula C7H5N3O B1388828 Pyrazolo[1,5-b]pyridazine-3-carbaldehyde CAS No. 87754-35-6

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde

Cat. No.: B1388828
CAS No.: 87754-35-6
M. Wt: 147.13 g/mol
InChI Key: MAWQVLVONXDRCC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde (CAS 87754-35-6) is a high-purity chemical building block of significant interest in medicinal chemistry, particularly for the discovery of new kinase inhibitors and treatments for parasitic diseases. This compound features a pyrazolo[1,5-b]pyridazine scaffold, which has been identified as a privileged structure in drug discovery efforts. Research has demonstrated that this core scaffold shows promising activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT, or sleeping sickness) . Its mechanism of action is linked to the inhibition of crucial parasitic kinases, making it a valuable starting point for optimizing new antiparasitic agents with potential for central nervous system (CNS) penetration, which is critical for treating the late-stage form of the disease . Beyond antiparasitic research, the reactive aldehyde functional group at the 3-position makes this compound a versatile synthetic intermediate. It allows for further derivatization into diverse analogs, such as carboxylic acids or other complex structures, facilitating the exploration of structure-activity relationships (SAR) and the optimization of key drug-like properties including solubility, metabolic stability, and selectivity . Researchers will find this reagent supplied with detailed analytical characterization. It is essential to store this product under an inert atmosphere at 2-8°C to maintain its stability and quality. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-4-9-10-7(6)2-1-3-8-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWQVLVONXDRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665457
Record name Pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87754-35-6
Record name Pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazolo[1,5-b]pyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1.1 Antiparasitic Activity

Recent studies have highlighted the potential of pyrazolo[1,5-b]pyridazine-3-carbaldehyde derivatives in treating human African trypanosomiasis (HAT). A high-throughput screening identified this compound as part of a scaffold that demonstrated selectivity for Trypanosoma brucei over human kinases such as GSK-3β and CDK-2. The optimization of these compounds led to promising candidates that showed effective reduction of parasitemia in animal models, although some exhibited toxicity .

1.2 Kinase Inhibition

The compound has been tested for its inhibitory effects on various kinases, which are critical in many signaling pathways related to cancer and other diseases. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrazolo[1,5-b]pyridazine scaffold could enhance selectivity and potency against targeted kinases . This aspect is particularly relevant for developing targeted therapies for cancers where kinase activity is dysregulated.

Synthesis and Derivative Development

2.1 Synthetic Routes

The synthesis of this compound often involves multi-step reactions that can yield various derivatives with altered biological activities. For instance, the introduction of different substituents at specific positions can lead to compounds with enhanced pharmacological properties. Recent advancements in synthetic methodologies have improved yields and reduced the complexity of these processes .

2.2 Structural Modifications

The ability to modify the pyrazolo[1,5-b]pyridazine structure has led to the development of derivatives with specific activities. For example, compounds derived from this scaffold have been investigated for their potential as inhibitors of Janus kinases (JAKs), which play a role in immune response and inflammation . The exploration of these derivatives is ongoing, with several candidates entering preclinical trials.

Table 1: Summary of Key Research Findings on this compound Derivatives

StudyApplicationKey FindingsReference
Study 1AntiparasiticIdentified as a selective inhibitor for T. brucei; showed CNS penetration
Study 2Kinase InhibitionModifications improved selectivity against GSK-3β and CDK-2
Study 3Cancer ResearchDerivatives demonstrated potent inhibition of c-Met kinases; potential for cancer therapy

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Key Structural and Functional Differences

Core Heterocyclic System
  • Pyrazolo[1,5-b]pyridazine : Pyridazine fusion provides planar geometry, enabling deep binding into kinase ATP pockets (e.g., GSK-3β) .
  • Pyrazolo[4,3-e]tetrazolo-triazine sulfonamides : Fused triazine and tetrazole rings enhance DNA intercalation, inducing oxidative stress and apoptosis in cancer cells .
Substituent Effects
  • Aldehyde Group : In pyrazolo[1,5-b]pyridazine-3-carbaldehyde, the aldehyde facilitates covalent interactions with lysine residues (e.g., Lys85 in GSK-3β) .
  • Methanesulfonyl and Ethoxy Groups : In the COX-2 inhibitor derivative, these groups enhance solubility and steric hindrance, improving gastrointestinal motility without ulceration .
Selectivity Mechanisms
  • N-Methylation: Reduces hydrogen-bond donor capacity, diminishing off-target kinase binding (e.g., 2-log unit reduction in CDK2/GSK3β activity) .
  • Fused Tetrazole Ring : In sulfonamide derivatives, this moiety increases DNA damage specificity in cancer cells by targeting replication forks .

Biological Activity

Pyrazolo[1,5-b]pyridazine-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, particularly enzymes involved in cell signaling. Notable mechanisms include:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β), which are crucial in regulating cell cycle and metabolism. For instance, derivatives of pyrazolo[1,5-b]pyridazine have demonstrated selective inhibition against CDK-2 and CDK-4, making them potential candidates for cancer therapy .
  • Anti-inflammatory Activity : Research indicates that pyrazolo[1,5-b]pyridazine derivatives exhibit significant anti-inflammatory properties. For example, certain compounds have shown potent inhibition of COX-2 with selectivity indices suggesting minimal gastrointestinal toxicity compared to traditional NSAIDs like celecoxib .

Structure-Activity Relationships (SAR)

The structural features of pyrazolo[1,5-b]pyridazine significantly influence its biological activity. Modifications at various positions on the pyrazole ring can enhance potency and selectivity:

PositionModificationEffect on Activity
R14-Trifluoromethyl phenylDecreased potency against T. b. brucei but improved selectivity over human kinases
R2Alkyl substitutionsEnhanced anti-inflammatory effects and improved selectivity for COX-2 inhibition
R3Amino group variationsAltered binding affinity towards CDKs and GSK-3β

Case Studies

Several studies have investigated the biological activities of pyrazolo[1,5-b]pyridazine derivatives:

  • Anti-Cancer Activity : A study identified a series of pyrazolo[1,5-b]pyridazines that inhibited CDK activity with IC50 values ranging from 0.01 to 0.052 μM. These compounds demonstrated significant antiproliferative effects in various cancer cell lines, highlighting their potential as therapeutic agents against tumors .
  • Anti-Parasitic Effects : In research targeting human African trypanosomiasis, a specific derivative exhibited selective inhibition against Trypanosoma brucei with reduced toxicity towards human kinases. This suggests the compound's potential for developing new treatments for parasitic infections .
  • Anti-inflammatory Studies : A series of derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats. Several compounds showed high percentages of edema inhibition (up to 96%), indicating strong anti-inflammatory efficacy comparable to established drugs like diclofenac .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityKey Findings
Enzyme InhibitionSelective inhibitors of CDK-2 and GSK-3β
Anti-inflammatoryPotent COX-2 inhibitors with low ulcerogenic risk
Anti-cancerSignificant antiproliferative effects
Anti-parasiticEffective against T. brucei

Q & A

Q. How can regioselectivity challenges in the synthesis of this compound isomers be mitigated?

  • Methodological Answer : Steric and electronic directing groups (e.g., nitro or methoxy) on starting aldehydes influence cyclization pathways. Computational modeling (Gaussian) predicts transition-state energies to favor desired regioisomers. Chromatographic separation (HPLC with chiral columns) resolves isomers post-synthesis .

Notes

  • Data Sources : Evidence from peer-reviewed journals (e.g., European Journal of Medicinal Chemistry, Acta Poloniae Pharmaceutica) and patents were prioritized to ensure reliability. Commercial sources (e.g., BenchChem) were excluded per guidelines.
  • Contradictions : Synthesis protocols in (multi-step) and (one-pot) highlight trade-offs between yield and scalability, requiring context-dependent optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-b]pyridazine-3-carbaldehyde
Reactant of Route 2
Pyrazolo[1,5-b]pyridazine-3-carbaldehyde

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